molecular formula C18H19ClFNO B11601039 6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11601039
M. Wt: 319.8 g/mol
InChI Key: NHDPGXSLYXIUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorophenylethylamine with 6-chloro-5,7-dimethyl-2H-1,3-benzoxazin-3-one in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted benzoxazines with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific combination of functional groups and structural features. The presence of both chloro and fluoro substituents, along with the benzoxazine ring, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H19ClFNO

Molecular Weight

319.8 g/mol

IUPAC Name

6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C18H19ClFNO/c1-12-9-17-16(13(2)18(12)19)10-21(11-22-17)8-7-14-3-5-15(20)6-4-14/h3-6,9H,7-8,10-11H2,1-2H3

InChI Key

NHDPGXSLYXIUBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(CO2)CCC3=CC=C(C=C3)F)C(=C1Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.